molecular formula C8H5ClF3NO3 B2596905 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid CAS No. 953729-63-0

5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid

Cat. No.: B2596905
CAS No.: 953729-63-0
M. Wt: 255.58
InChI Key: JRQLNFZESQUFOU-UHFFFAOYSA-N
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Description

5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid is a highly fluorinated pyridine carboxylic acid derivative. This compound is known for its unique chemical structure, which includes a trifluoroethoxy group and a chloro substituent on the pyridine ring. It has a molecular weight of 255.58 g/mol and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the trifluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group and the chloro substituent play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives, such as:

  • 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
  • 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid .

Uniqueness

What sets 5-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLNFZESQUFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953729-63-0
Record name 5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
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